molecular formula C24H19N3O4 B2474707 methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate CAS No. 932530-23-9

methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate

Cat. No.: B2474707
CAS No.: 932530-23-9
M. Wt: 413.433
InChI Key: GCASPDOCOIWAQI-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a phenyl group, and a benzoate ester. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Properties

IUPAC Name

methyl 2-[[2-(2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4/c1-31-23(29)17-11-5-7-13-19(17)25-21(28)15-27-20-14-8-6-12-18(20)22(26-24(27)30)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCASPDOCOIWAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with appropriate aldehydes to form the quinazolinone core. This is followed by acylation reactions to introduce the acetamido group and esterification to form the benzoate ester .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.

    Substitution: The phenyl group and other substituents can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products: The major products formed from these reactions include various quinazolinone derivatives, which can have different functional groups and oxidation states depending on the reaction conditions.

Scientific Research Applications

Methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate involves its interaction with specific molecular targets in biological systems. The quinazolinone core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

  • 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Comparison: Methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate is unique due to its specific structure, which includes both a quinazolinone core and a benzoate ester. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the benzoate ester can influence its solubility and reactivity, making it suitable for different applications in medicinal chemistry and organic synthesis .

Biological Activity

Methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure:

  • Molecular Formula: C₁₈H₁₈N₂O₃
  • Molecular Weight: 306.35 g/mol
  • CAS Number: 932452-77-2

Biological Activities

The biological activities of this compound primarily include:

  • Enzyme Inhibition:
    • This compound has shown potential as an enzyme inhibitor, particularly affecting pathways involved in inflammation and cancer progression. It may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
  • Anticancer Properties:
    • Research indicates that quinazolinone derivatives exhibit significant anticancer activity. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects:
    • The compound demonstrates anti-inflammatory effects by modulating inflammatory cytokines and inhibiting COX pathways, making it a candidate for treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Binding to Enzymes: The compound can bind to specific enzymes involved in inflammatory pathways, thereby inhibiting their activity.
  • Receptor Modulation: It may interact with various receptors that play a role in cell signaling related to inflammation and cancer .

Case Studies and Research Findings

Several studies have highlighted the biological activities of related quinazolinone compounds, providing insights into the potential effects of this compound:

StudyFindings
PMC3816667Demonstrated COX inhibitory activity in similar quinazolinone derivatives with up to 47.1% inhibition at 20 μM concentration.
Highlighted potential anticancer and anti-inflammatory properties through enzyme inhibition mechanisms.
MDPIDiscussed various quinazolinone derivatives showing promising anti-leishmanial and antimicrobial activities, suggesting broader therapeutic applications.

Q & A

Q. Experimental design :

  • Target selection : Prioritize kinases or proteases due to the quinazolinone scaffold’s known affinity for ATP-binding pockets .
  • Assay protocols :
    • Kinase inhibition : Use a fluorescence-based ADP-Glo™ assay with recombinant kinases (e.g., EGFR or VEGFR2) at varying compound concentrations (1–100 µM) .
    • Dose-response curves : Calculate IC50 values using non-linear regression (e.g., GraphPad Prism).
  • Control groups : Include positive controls (e.g., staurosporine for kinases) and vehicle-only samples .
    Data validation :
    • Orthogonal assays : Confirm hits with SPR (surface plasmon resonance) to measure binding kinetics .

Advanced: How should contradictory data in biological activity studies (e.g., variable IC50 values across assays) be analyzed?

Q. Contradiction analysis :

  • Source identification :
    • Assay conditions : Compare buffer pH, ionic strength, and ATP concentrations (critical for kinase assays) .
    • Cell permeability : Assess logP (calculated via HPLC) to determine if poor membrane penetration skews in vitro vs. cellular results .
  • Structural analogs : Synthesize derivatives (e.g., replacing the methyl ester with ethyl) to test structure-activity relationships (SAR) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding poses and explain potency variations .

Advanced: What computational methods are recommended to predict the pharmacokinetic properties and toxicity of this compound?

Q. Methodology :

  • ADMET prediction :
    • Software : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
    • Toxicity : Run ProTox-II for hepatotoxicity and Ames mutagenicity predictions.
  • Molecular dynamics (MD) : Simulate ligand-receptor stability (GROMACS) over 100 ns to assess binding mode consistency .
  • Metabolite prediction : Employ Meteor (Lhasa Ltd.) to identify potential Phase I/II metabolites .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .
  • Spill management : Neutralize with activated charcoal and dispose as hazardous waste .
  • First aid : For skin exposure, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How can researchers optimize the compound’s solubility and stability for in vivo studies?

Q. Strategies :

  • Solubility enhancement :
    • Co-solvents : Use PEG-400 or cyclodextrins in PBS (pH 7.4) .
    • Salt formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
  • Stability testing :
    • Forced degradation : Expose to heat (40°C), light (UV), and acidic/alkaline conditions; monitor via UPLC .
    • Lyophilization : Prepare stable lyophilized powders for long-term storage .

Advanced: What experimental designs are suitable for studying environmental fate and ecotoxicology of this compound?

Q. Framework :

  • Degradation studies :
    • Hydrolysis : Incubate in buffers (pH 4–9) at 25°C; analyze degradation products via LC-QTOF-MS .
    • Photolysis : Expose to UV light (300–400 nm) and quantify half-life .
  • Ecotoxicology :
    • Algal toxicity : Test growth inhibition in Chlorella vulgaris using OECD 201 guidelines .
    • Bioaccumulation : Measure BCF (bioconcentration factor) in zebrafish embryos .

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